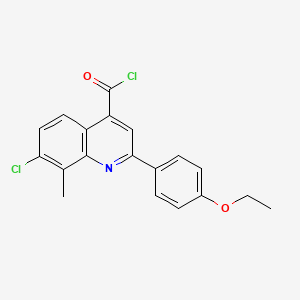
7-Chlor-2-(4-Ethoxyphenyl)-8-methylchinolin-4-carbonylchlorid
Übersicht
Beschreibung
“7-Chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C19H15Cl2NO2 . It is related to the quinoline family, which is a class of organic compounds with a double-ring structure containing a benzene ring fused with a pyridine moiety .
Synthesis Analysis
The synthesis of quinoline derivatives, such as “7-Chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride”, often involves classical reaction methodologies, such as Gould–Jacobs, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . These protocols are used for the construction of the principal quinoline scaffold. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “7-Chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride” is characterized by a quinoline core, which is a double-ring structure containing a benzene ring fused with a pyridine moiety . The compound also contains a chlorine atom, an ethoxy group, and a carbonyl chloride group attached to the quinoline core .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Synthese von Chinazolin-Derivaten
Chinazolin-Derivate sind eine bedeutende Klasse von Verbindungen in der medizinischen Chemie aufgrund ihrer breiten Palette an biologischen und pharmakologischen Eigenschaften. Die fragliche Verbindung kann als Vorläufer bei der Synthese von Chinazolin-Derivaten dienen, die für ihr Potenzial als Antikrebsmittel bekannt sind, insbesondere als Inhibitoren des Insulin-ähnlichen Wachstumsfaktor-I-Rezeptors (IGF-IR) . Die Möglichkeit, Löslichkeit, Lipophilie und Polarität zu verändern, macht diese Derivate wertvoll für die Verbesserung der Potenz, Selektivität und metabolischen Stabilität potenzieller Medikamentenkandidaten .
Organische Synthese: Übergangsmetall-katalysierte Reaktionen
In der organischen Synthese kann diese Verbindung in übergangsmetall-katalysierten Reaktionen verwendet werden, um stickstoffhaltige heterocyclische Gerüste zu konstruieren. Diese Gerüste sind essentiell für die Entwicklung von Pharmazeutika, funktionellen organischen Materialien und Agrochemikalien. Die Struktur der Verbindung ermöglicht die C-H-Aktivierung und Kaskade-Reaktionen, was zu einer effizienten Synthese komplexer Chinazoline führt .
Proteomforschung: Enzyminhibition-Studien
Die Verbindung ist in der Proteomforschung nützlich, insbesondere bei der Untersuchung der Enzyminhibition. Sie kann als Inhibitor für bestimmte Enzyme wirken, Einblicke in die Enzymfunktionen liefern und bei der Entdeckung neuer Therapeutika helfen. Ihre Rolle bei der Inhibition des IGF-IR-Enzyms ist ein Paradebeispiel für ihre Anwendung in diesem Bereich .
Materialwissenschaften: Modifizierung der physikalisch-chemischen Eigenschaften
In den Materialwissenschaften kann die Verbindung verwendet werden, um die physikalisch-chemischen Eigenschaften von Materialien zu verändern. Ihre Einarbeitung in Polymere oder Beschichtungen könnte möglicherweise ihre Löslichkeit, thermische Stabilität und andere kritische Eigenschaften verändern, was zur Entwicklung neuer Materialien mit verbesserter Leistung führt .
Arzneimittelentwicklung: Modulation der Löslichkeit und Lipophilie
Die Fähigkeit der Verbindung, Löslichkeit und Lipophilie zu verändern, ist besonders wertvoll in der Arzneimittelentwicklung. Durch die Veränderung dieser Eigenschaften können Forscher die Bioverfügbarkeit und Wirksamkeit von Arzneimittelmolekülen verbessern. Diese Verbindung kann eine Schlüsselrolle bei der Optimierung von Leitverbindungen im Arzneimittelentwicklungsprozess spielen .
Agrochemikalien: Entwicklung von Pestiziden und Herbiziden
Schließlich kann diese Verbindung in der Agrochemieindustrie zur Entwicklung neuer Pestizide und Herbizide beitragen. Ihre strukturellen Merkmale ermöglichen die Herstellung von Verbindungen, die spezifische Schädlinge oder Unkräuter angreifen können, wodurch die Umweltbelastung reduziert und die Spezifität von Agrochemikalien erhöht wird .
Zukünftige Richtungen
Wirkmechanismus
Mode of Action
Quinoline derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or blocking receptor signaling. The exact mode of action would depend on the compound’s structure and its specific targets .
Biochemical Pathways
Quinoline derivatives can affect various biochemical pathways depending on their targets. For example, some quinoline derivatives have been found to have antimicrobial activity, potentially affecting the biochemical pathways of bacteria .
Result of Action
The molecular and cellular effects of quinoline derivatives can include changes in cell signaling, enzyme activity, and gene expression, depending on the compound’s specific targets and mode of action .
Eigenschaften
IUPAC Name |
7-chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO2/c1-3-24-13-6-4-12(5-7-13)17-10-15(19(21)23)14-8-9-16(20)11(2)18(14)22-17/h4-10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEKRGVIPNRBGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301168793 | |
| Record name | 7-Chloro-2-(4-ethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301168793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1160263-72-8 | |
| Record name | 7-Chloro-2-(4-ethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-2-(4-ethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301168793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




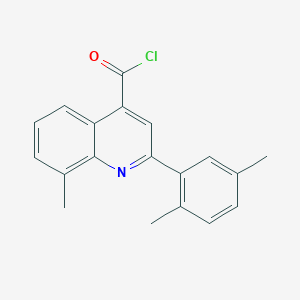


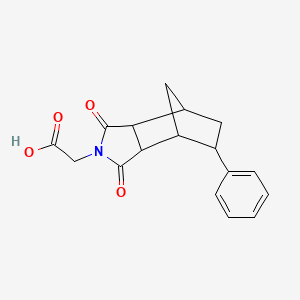
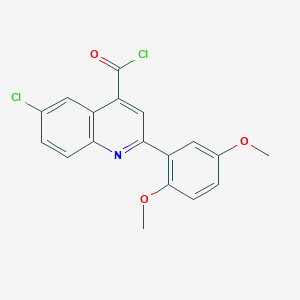
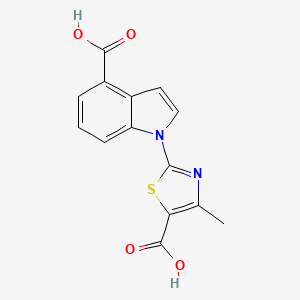




![2-[4-(1-Methyl-1-phenylethyl)phenoxy]propanoyl chloride](/img/structure/B1420629.png)

